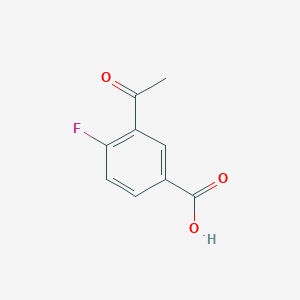

3-Acetyl-4-fluorobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-acetyl-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQMOHIQAIRPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

3-Acetyl-4-fluorobenzoic acid is a solid at room temperature. smolecule.com Its key identifying and physical properties are summarized in the table below.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇FO₃ |

| Molecular Weight | 182.15 g/mol |

| CAS Number | 1505662-44-1 fdc-chemical.com |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)C(=O)O)F |

Advanced Spectroscopic and Structural Characterization of 3 Acetyl 4 Fluorobenzoic Acid

In Medicinal Chemistry

The presence of a fluorine atom can enhance metabolic stability and binding affinity, making fluorinated compounds attractive in drug design.

This compound is used as an intermediate or building block in the synthesis of new pharmaceutical agents. Its derivatives are investigated for a range of potential biological activities, including anti-inflammatory or anticancer properties.

Aromatic carboxylic acids are common structural motifs in enzyme inhibitors. 3-Acetyl-4-fluorobenzoic acid is used in the synthesis of molecules designed to inhibit specific enzymes, such as kinases, which are critical targets in cancer therapy.

In Materials Science

Fluorinated polymers often exhibit desirable properties such as high thermal stability and chemical resistance.

Aromatic dicarboxylic acids are key monomers in the production of high-performance polymers like polyamides and polyesters. mdpi.comcnrs.fr Fluorinated dicarboxylic acids can be incorporated into polymer chains to enhance properties like transparency and thermal stability. mdpi.comresearchgate.net this compound, as a functionalized aromatic carboxylic acid, represents a potential monomer for creating novel polymers.

The incorporation of fluorinated building blocks like this compound into materials can impart unique characteristics. These fluorinated materials are valuable in applications that demand durability in harsh chemical or thermal environments. google.com The compound's structure makes it a candidate for developing advanced materials, specialty chemicals, and functional dyes. ossila.com

Chemical Reactivity and Derivative Synthesis of 3 Acetyl 4 Fluorobenzoic Acid

Medicinal Chemistry

In medicinal chemistry, this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic properties. smolecule.com The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. Derivatives of 3-Acetyl-4-fluorobenzoic acid are investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science

In the field of materials science, derivatives of this compound are explored for the creation of functional materials. smolecule.com The incorporation of fluorinated moieties into polymers or organic electronic materials can enhance properties such as thermal stability and charge transport characteristics.

Research Findings

Research has primarily focused on the synthesis of derivatives of fluorobenzoic acids to explore their biological activities. Studies on hydrazones of 4-fluorobenzoic acid hydrazide, a closely related compound, have led to the development of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. jrespharm.com These derivatives have demonstrated notable antibacterial and antifungal activities. jrespharm.com For example, certain hydrazone derivatives of 4-fluorobenzoic acid have shown significant activity against Staphylococcus aureus. jrespharm.com

The synthesis of these oxadiazoline derivatives often involves the cyclization of hydrazide-hydrazones in acetic anhydride. jrespharm.com This highlights a potential reaction pathway for the carboxylic acid group of 3-Acetyl-4-fluorobenzoic acid, which could first be converted to a hydrazide and then used to generate a library of new compounds for biological screening. Such research underscores the value of fluorinated benzoic acids as scaffolds for the discovery of new bioactive agents.

Applications and Research Trajectories of 3 Acetyl 4 Fluorobenzoic Acid and Its Derivatives

Role as a Starting Material in Organic Synthesis

The chemical functionalities of 3-acetyl-4-fluorobenzoic acid make it a valuable precursor in the synthesis of more complex molecules. The carboxylic acid, ketone, and fluorinated aromatic ring moieties each offer sites for a variety of chemical transformations.

Derivatives of fluorobenzoic acids are significant in medicinal chemistry. While direct synthesis examples for specific commercial drugs starting from this compound are not prominently detailed in the provided results, the broader class of fluorobenzoic acids are precursors to various pharmaceutical agents. sihaulichemicals.co.in For instance, research has been conducted on new derivatives of 4-fluorobenzoic acid for their potential as cholinesterase inhibitors in the context of Alzheimer's disease. thieme-connect.com Furthermore, hydrazone derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their antimicrobial properties. nih.govscirp.org One study prepared a series of hydrazide hydrazones and 1,3,4-oxadiazolines from 4-fluorobenzoic acid hydrazide, with some of the resulting compounds showing notable antibacterial and antifungal activity. nih.govscispace.com Specifically, 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide demonstrated activity against Staphylococcus aureus comparable to the antibiotic ceftriaxone. nih.govscispace.com The related 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, derived from hydrazones, are also recognized for their biological activities and are obtained through cyclization reactions. researchgate.netmdpi.com These examples highlight the utility of the fluorobenzoic acid scaffold in developing new therapeutic agents.

Fluorinated aromatic compounds are integral to the development of modern agrochemicals due to their enhanced biological activity and stability. guidechem.com 4-Fluorobenzoic acid is explicitly mentioned as a precursor in the synthesis of agrochemicals. sihaulichemicals.co.in While specific agrochemicals derived directly from this compound are not detailed, its structural relative, 2-Chloro-4-fluorobenzoic acid, is used to synthesize diphenyl ether herbicides. guidechem.com This suggests that the structural motifs present in this compound are relevant to the agrochemical industry.

The zaragozic acids are a family of fungal metabolites known for being potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. researchgate.netscielo.br Research has shown that analogs of zaragozic acid A can be produced through directed biosynthesis. researchgate.net When an unidentified sterile fungus is supplied with various benzoic acid derivatives, it produces corresponding zaragozic acid analogs. researchgate.net Specifically, feeding the fungus with 2-fluorobenzoic acid, 3-fluorobenzoic acid, or 4-fluorobenzoic acid results in the formation of analogs that incorporate o-fluorophenyl, m-fluorophenyl, or p-fluorophenyl groups, respectively. researchgate.netglpbio.com This process of directed biosynthesis allows for the creation of novel zaragozic acid derivatives by incorporating precursors like fluorobenzoic acids into the fermentation process.

Applications in Tracer Studies

Fluorinated benzoic acids (FBAs) have gained prominence as effective tracers in hydrological and geological studies. Their utility stems from several key properties: they are stable, exhibit low sorption to soil and rock, are not naturally present in the environment, and can be detected at very low concentrations. nmt.edus4science.at

In the oil and gas industry, understanding the flow of fluids within subterranean reservoirs is critical for optimizing recovery. s4science.at FBAs are used as water-soluble tracers to monitor fluid dynamics in geothermal, hydrothermal, and oil well applications. s4science.at These tracers are injected into one well and their appearance and concentration are monitored at producer wells. s4science.at This provides valuable information about flow paths, fluid velocity, and the integrity of the reservoir. A wide array of halogenated benzoic acids, including numerous fluorobenzoic acid isomers, are suitable for these applications. google.com The ability to use multiple FBA tracers simultaneously, each with a unique analytical signature, allows for more sophisticated and detailed mapping of fluid flow in complex geological formations. nmt.edu

FBAs are widely used to study the movement of groundwater and the leaching of substances like pesticides through soil. nih.gov They are considered conservative tracers, meaning they move with the water without significantly interacting with the surrounding porous media. nmt.edu This makes them excellent tools for tracking water flow paths and determining hydrological parameters such as velocity, dispersion, and hydraulic conductivity. nmt.edu

Studies have evaluated various FBAs for their suitability as groundwater tracers, comparing their transport properties to well-established tracers like bromide. nmt.edu The low sorption of certain FBAs to soil particles makes them superior to dye tracers, which are often heavily adsorbed. nmt.edu The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS), allows for the detection of FBAs at concentrations as low as 1 µg/L, facilitating their use in detailed leaching and hydrological investigations. nih.gov

Oil Reservoir Characterization and Optimization

Fluorinated benzoic acids (FBAs) are established as crucial chemical tracers in the oil and gas industry. nih.gov They are instrumental in mapping fluid flow paths between injection and production wells, which provides invaluable data for optimizing enhanced oil recovery (EOR) processes. nih.gov The low detection limits of FBAs, achievable through advanced analytical techniques, make them a popular choice over traditional radioactive tracers due to their non-toxic nature. nih.gov

While FBAs are widely used, their stability at temperatures exceeding 121°C can be limited. onepetro.org This has prompted research into alternative tracer molecules, such as halogenated derivatives of benzoic acid with multiple substitutions, to enhance thermal stability for high-temperature reservoir applications. onepetro.orgacs.org The development of sensitive analytical methods, including high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), allows for the direct and rapid quantification of these tracers in reservoir water samples, further solidifying their role in reservoir characterization. researchgate.net The esterification of FBAs is a necessary step for their analysis by gas chromatography-mass spectrometry (GC-MS), a common analytical method for achieving very low detection limits. rsc.org

Potential in Materials Science

The functional groups of this compound make it and its derivatives attractive candidates for the development of advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. The incorporation of fluorinated ligands into MOF structures is a key strategy for tuning their hydrophobicity. mdpi.comrsc.org Increased hydrophobicity can enhance the stability of MOFs in the presence of moisture and improve their affinity for certain molecules, such as CO2. rsc.org

The introduction of fluorine-containing groups, like those in this compound, can lower the surface energy of the MOF, leading to water-repellent properties. mdpi.comacs.org Materials with water contact angles greater than 90 degrees are considered hydrophobic, and those exceeding 150 degrees are superhydrophobic. aip.org The use of fluorinated linkers in the synthesis of MOFs can lead to materials with these desirable hydrophobic characteristics. mdpi.comacs.org Research has shown that fluorination can impart significant hydrophobicity, which is beneficial for applications like CO2 capture and water purification. mdpi.comrsc.org

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their long-term stability remains a challenge. researchgate.net Additives are incorporated into the perovskite layer to improve its quality and durability. researchgate.netrsc.org Fluorinated compounds, including derivatives of benzoic acid, have been investigated as additives to enhance the performance and stability of PSCs. researchgate.netnih.gov

These additives can passivate defects at the grain boundaries and interfaces of the perovskite film, which helps to suppress ion migration and improve charge transport. rsc.orgacs.org The introduction of fluorinated additives can also increase the hydrophobicity of the perovskite layer, making it more resistant to degradation from moisture. nih.gov Studies have shown that the use of fluorinated benzoic acid derivatives as additives can lead to higher power conversion efficiencies and significantly improved operational stability in perovskite solar cells. researchgate.net

Biological Activity and Medicinal Chemistry Research (Focus on Derivatives)

Derivatives of this compound have been a focal point of research in medicinal chemistry due to their potential biological activities. The modification of the core structure has led to the discovery of compounds with antimicrobial and antitumor properties.

Derivatives of 4-fluorobenzoic acid, particularly hydrazone and 1,3,4-oxadiazoline derivatives, have demonstrated notable antimicrobial activity. nih.govscirp.orgscilit.comscirp.orgglobalscientificjournal.comjrespharm.compnrjournal.com These compounds have been synthesized and evaluated against a range of bacteria and fungi.

For instance, a series of hydrazide-hydrazones and 1,3,4-oxadiazolines derived from 4-fluorobenzoic acid hydrazide were tested for their antibacterial and antifungal properties. nih.gov Some of these compounds exhibited significant activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.gov Notably, certain hydrazone derivatives showed activity comparable to the antibiotic ceftriaxone against S. aureus. nih.gov The 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, in particular, have been identified as a class of compounds with high biological potential, and their mechanism of action may involve the inhibition of genes related to biofilm formation in bacteria like Staphylococcus aureus. nih.gov

Table 1: Antimicrobial Activity of Selected 4-Fluorobenzoic Acid Derivatives

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Hydrazones of 4-fluorobenzoic acid hydrazide | Staphylococcus aureus | Activity comparable to ceftriaxone. | nih.gov |

| 1,3,4-Oxadiazolines of 4-fluorobenzoic acid hydrazide | Staphylococcus aureus | MIC values in the range of ceftriaxone. | nih.gov |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Staphylococcus spp. | Strong bactericidal effect. | nih.gov |

| Nicotinic acid derivatives (including 1,3,4-oxadiazolines) | Gram-positive bacteria and yeasts | Bactericidal and fungicidal effects. | mdpi.com |

| 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives | Botrytis cinerea | Inhibition rates of spore germination above 70%. | mdpi.com |

Derivatives of this compound have also been investigated for their potential as anticancer agents. Research has focused on the synthesis of novel compounds and their evaluation against various cancer cell lines.

One area of exploration involves the synthesis of 3-methylquinazolinone derivatives, which have shown significant inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK) and various tumor cells. nih.govsemanticscholar.org For example, a 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide derivative demonstrated higher antiproliferative activities against several cancer cell lines than the established drug Gefitinib. nih.govsemanticscholar.org Silver(I) complexes incorporating 4-fluorobenzoic acid have also been synthesized and shown to exhibit cytotoxic effects against cancer cells, with some complexes showing lower IC50 values than cisplatin. oup.com Additionally, derivatives of 3-acetyl-4-fluorobenzonitrile are being explored for their potential to inhibit cancer cell proliferation.

Monoamine Oxidase (MAO) Inhibitory Activities

Derivatives of this compound, specifically those belonging to the 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline class, have been a subject of investigation for their potential as monoamine oxidase (MAO) inhibitors. The biological activities of these 3-acyl-2,3-dihydro-1,3,4-oxadiazole derivatives have been explored, with a focus on their MAO inhibitory potential. jrespharm.com Research has indicated that 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines can act as monoamine oxidase inhibitors. nih.gov

While specific studies detailing the MAO inhibitory activities of compounds directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of 3-acetyl-1,3,4-oxadiazoline derivatives has shown promise in this area.

Anti-inflammatory and Anticonvulsant Properties

The investigation into the therapeutic potential of this compound derivatives extends to their anti-inflammatory and anticonvulsant properties. The 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which can be synthesized from aryl substituted hydrazones of 4-fluoro benzoic acid hydrazide, are considered an interesting source for lead compounds in anti-inflammatory research. jrespharm.comjrespharm.com The broader class of 3-acyl-2,3-dihydro-1,3,4-oxadiazole derivatives has been a focus of research for their potential antibacterial, antitumor, antioxidant, monoamine oxidase inhibitory, and anticonvulsant activities. jrespharm.com

Although direct and detailed research findings on the anti-inflammatory and anticonvulsant properties of specific derivatives of this compound are limited in the reviewed literature, the consistent exploration of the parent compound's derivatives for these activities underscores a significant research trajectory.

Antiviral and Antileishmanial Agents

A notable area of research for derivatives of this compound is in the development of novel antiviral and antileishmanial agents. A study focusing on new 3-acetyl-1,3,4-oxadiazoline hybrid molecules combined with pyrimidines has provided specific insights into their biological activity. nih.govkuleuven.beresearchgate.net

In this research, a series of novel nucleoside analogs of 3-acetyl-1,3,4-oxadiazoline and alkylated pyrimidines were synthesized and evaluated for their antileishmanial and antiviral activities. nih.govkuleuven.be The compounds were tested against Leishmania donovani, the protozoan parasite responsible for leishmaniasis, and a panel of viruses including SARS-CoV-2, human cytomegalovirus (HCMV), and varicella-zoster virus (VZV). nih.govresearchgate.netkuleuven.be

The study revealed that while the synthesized compounds did not exhibit significant antiviral activity, some demonstrated noteworthy antileishmanial potential. nih.govkuleuven.beresearchgate.net Specifically, a 5-azathymine-3-acetyl-1,3,4-oxadiazoline hybrid was identified as the most promising compound against L. donovani. nih.govkuleuven.be

Table 1: Antileishmanial Activity of a 5-azathymine-3-acetyl-1,3,4-oxadiazoline Hybrid

| Compound | Target | IC₅₀ (µM) | Selectivity Index |

| 5-azathymine-3-acetyl-1,3,4-oxadiazoline hybrid | L. donovani intramacrophage amastigotes | 8.98 | 2.4 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index is the ratio of the cytotoxic concentration to the effective bioactive concentration.

The research highlighted that the combination of the 3-acetyl-1,3,4-oxadiazoline scaffold with a pyrimidine moiety could be a viable strategy for developing new antileishmanial agents. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 3-Acetyl-4-fluorobenzoic acid?

A multi-step synthesis typically begins with fluorinated aromatic precursors. For example, regioselective halogenation (e.g., iodination or chlorination) of substituted toluene derivatives can be followed by Friedel-Crafts acetylation to introduce the acetyl group. Subsequent oxidation of methyl groups to carboxylic acids using KMnO₄ or CrO₃ under controlled conditions is common. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (to confirm aromatic proton environments and acetyl group integration), ¹³C NMR (to identify carbonyl and fluorinated carbon signals), and ¹⁹F NMR (to verify fluorine substitution).

- IR Spectroscopy : Peaks near 1680–1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250–1150 cm⁻¹ (C-F stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻) and fragmentation patterns. Cross-referencing with databases like PubChem or ECHA ensures accurate spectral assignments .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

Prepare sodium or potassium salts by treating the acid with equimolar NaOH/KOH in ethanol. Alternatively, use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffer systems (PBS, pH 7.4). Dynamic light scattering (DLS) can monitor aggregation in solution .

Advanced Research Questions

Q. What strategies resolve regioselectivity conflicts during the synthesis of derivatives (e.g., esterification or amidation)?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc for amines) to steer reactions to specific positions.

- Catalytic Methods : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for aryl-fluorine retention.

- Computational Modeling : DFT calculations (Gaussian or ORCA) predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How to address contradictions in crystallographic data due to fluorine’s high electronegativity?

Fluorine’s strong electron-withdrawing effect can distort bond lengths and angles. Use high-resolution X-ray diffraction (λ < 1 Å) and refine structures with SHELXL, which accounts for anisotropic displacement parameters. For twinned crystals, apply the TWIN/BASF commands in SHELX to model twin domains .

Q. What experimental approaches validate the mechanism of this compound in enzyme inhibition studies?

- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., NADH oxidation at 340 nm).

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target enzymes (e.g., cyclooxygenase analogs).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive/non-competitive inhibition .

Q. How to analyze conflicting NMR data caused by dynamic effects (e.g., rotameric equilibria)?

Variable-temperature NMR (VT-NMR) can freeze conformational exchange. For example, cooling to 223 K in CD₂Cl₂ resolves splitting in ¹H signals. Alternatively, use 2D NOESY to identify through-space correlations between rotamers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.